4-allyl-5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4H-1,2,4-triazol-3-ylhydrosulfide
Description
Properties
IUPAC Name |
3-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4S2/c1-2-7-19-12(17-18-14(19)20)11-8-21-13(16-11)9-3-5-10(15)6-4-9/h2-6,8H,1,7H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYVJMARAHRXGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)C2=CSC(=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-allyl-5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4H-1,2,4-triazol-3-ylhydrosulfide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and triazole intermediates, which are then coupled together under specific conditions. Common reagents used in these reactions include thionyl chloride, sodium azide, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-allyl-5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4H-1,2,4-triazol-3-ylhydrosulfide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pressures to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while reduction of a nitro group would produce an amine derivative.
Scientific Research Applications
Biological Applications
The biological activities of 4-allyl-5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4H-1,2,4-triazol-3-ylhydrosulfide have been investigated in various studies:
Antimicrobial Activity
Research indicates that derivatives of triazoles exhibit antimicrobial properties. The compound has been synthesized and tested for its antibacterial efficacy against various pathogens. Studies have shown that it can inhibit bacterial growth effectively, making it a candidate for developing new antibiotics .
Anticancer Properties
Triazole derivatives are known for their anticancer activities. The compound's structure suggests potential interactions with cancer cell pathways. Preliminary studies indicate that it may induce apoptosis in cancer cells, although further research is needed to elucidate its mechanisms of action and efficacy in clinical settings .
Agricultural Applications
The compound has also been explored for its fungicidal properties:
Fungicides
The thiazole and triazole moieties in the compound are known to contribute to antifungal activity. It has been tested against various fungal pathogens affecting crops, showing promise as a potential agricultural fungicide . Its effectiveness could lead to the development of new crop protection agents that are less harmful to the environment compared to traditional fungicides.
Material Science Applications
The unique chemical structure of this compound allows it to be utilized in material science:
Polymer Chemistry
Incorporating triazole derivatives into polymer matrices can enhance the thermal and mechanical properties of materials. The compound's ability to form stable complexes with metal ions can be harnessed for creating advanced materials with specific functionalities . This application is particularly relevant in the development of coatings and composites.
Case Studies
Mechanism of Action
The mechanism of action of 4-allyl-5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4H-1,2,4-triazol-3-ylhydrosulfide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Properties of Selected Triazole Derivatives
Key Observations:
- Heterocyclic Variations : Pyridinyl substituents (e.g., compound 6a ) increase polarity compared to thiazole, which may enhance water solubility .
- Functional Group Modifications : Acetamide side chains (e.g., compound 15 ) introduce hydrogen-bonding capacity, a feature absent in the target compound’s hydrosulfide group .
Biological Activity
The compound 4-allyl-5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4H-1,2,4-triazol-3-ylhydrosulfide (CAS No. 338760-86-4) is a heterocyclic compound that combines a triazole ring, a thiazole ring, and an allyl group. This unique structure suggests potential biological activities that warrant investigation, particularly in the fields of medicinal chemistry and pharmacology.
The molecular formula of this compound is , with a molecular weight of approximately 334.85 g/mol. The presence of sulfur and chlorine in its structure may contribute to its biological activity, particularly in enzyme inhibition and antimicrobial properties.
Antimicrobial Activity
Research has indicated that compounds containing thiazole and triazole moieties often exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate moderate to strong antibacterial activity against various strains of bacteria such as Salmonella typhi and Bacillus subtilis .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Moderate |
| Compound B | Bacillus subtilis | Strong |
| Compound C | Escherichia coli | Weak |
| Compound D | Staphylococcus aureus | Moderate |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is particularly noteworthy. Similar compounds have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are critical in various physiological processes and disease mechanisms.
Table 2: Enzyme Inhibition Potency
| Compound Name | Enzyme Target | IC50 Value (µM) |
|---|---|---|
| Compound A | Acetylcholinesterase | 2.14 |
| Compound B | Urease | 0.63 |
| Compound C | Urease | 1.21 |
| Compound D | Acetylcholinesterase | 6.28 |
The IC50 values indicate the concentration required to inhibit 50% of enzyme activity, with lower values suggesting higher potency.
The biological activity of This compound may involve several mechanisms:
- Binding to Enzymes : The compound may interact with active sites on enzymes, inhibiting their function.
- DNA/RNA Interaction : It could potentially bind to nucleic acids, affecting gene expression or replication.
- Cellular Disruption : By interfering with cellular processes, it may induce apoptosis in cancerous or infected cells.
Case Studies and Research Findings
Recent studies have synthesized various derivatives of triazole and thiazole compounds, demonstrating their pharmacological effectiveness through docking studies and biological assays. For example, a study highlighted the synthesis of compounds similar to This compound , which showed promising results in terms of antibacterial efficacy and enzyme inhibition .
Q & A
Q. Advanced
- Oxidation : The sulfanyl (-SH) group forms sulfoxides/sulfones using H₂O₂ or m-chloroperbenzoic acid. Reaction rates depend on solvent polarity and temperature .
- Substitution : Nucleophilic attack on the triazole ring occurs with alkyl halides or amines under basic conditions. Regioselectivity is influenced by steric hindrance and electronic effects of substituents .
How is regioselectivity controlled during alkylation of the triazole-thiol group?
Q. Advanced
- Base selection : NaOH in methanol promotes S-alkylation over N-alkylation.
- Steric directing : Bulky substituents on the triazole ring (e.g., 4-chlorophenyl) favor reaction at the less hindered sulfur atom .
- Computational modeling (Multiwfn) predicts electron density distribution to identify reactive sites .
What crystallographic data are available for related triazole-thiol derivatives?
Basic
Crystal structures (e.g., CCDC entries) reveal:
- Planar triazole rings with dihedral angles of 10–15° relative to aromatic substituents.
- Hydrogen-bonding networks between thiol groups and adjacent amines or carbonyls .
How is the compound’s pharmacokinetic profile optimized?
Q. Advanced
- Prodrug design : Mask the thiol group with acetyl or tert-butyl esters to enhance permeability.
- Salt formation : Improve solubility via sodium or potassium salts at the triazole nitrogen.
- In silico tuning : Adjust LogP (<3) and polar surface area (<140 Ų) using QSAR models .
What analytical techniques quantify degradation products?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
